molecular formula C29H32N2O5S B10902881 ethyl (2E)-7-methyl-3-oxo-2-[4-(propan-2-yloxy)benzylidene]-5-[4-(propan-2-yloxy)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2E)-7-methyl-3-oxo-2-[4-(propan-2-yloxy)benzylidene]-5-[4-(propan-2-yloxy)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B10902881
M. Wt: 520.6 g/mol
InChI Key: HCILVWYNDCBUFE-LFVJCYFKSA-N
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Description

Ethyl (2E)-7-methyl-3-oxo-2-[4-(propan-2-yloxy)benzylidene]-5-[4-(propan-2-yloxy)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by its unique structure, which includes a thiazolopyrimidine core, substituted with various functional groups such as ethyl, methyl, oxo, and propan-2-yloxy groups. The compound’s structure imparts specific chemical and biological properties, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-7-methyl-3-oxo-2-[4-(propan-2-yloxy)benzylidene]-5-[4-(propan-2-yloxy)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes, thiazolopyrimidine derivatives, and ethyl acetoacetate. The key steps in the synthesis may involve:

    Condensation Reactions: The initial step often involves the condensation of substituted benzaldehydes with thiazolopyrimidine derivatives under basic or acidic conditions.

    Cyclization: The intermediate products undergo cyclization reactions to form the thiazolopyrimidine core.

    Esterification: The final step involves esterification with ethyl acetoacetate to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-7-methyl-3-oxo-2-[4-(propan-2-yloxy)benzylidene]-5-[4-(propan-2-yloxy)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl (2E)-7-methyl-3-oxo-2-[4-(propan-2-yloxy)benzylidene]-5-[4-(propan-2-yloxy)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl (2E)-7-methyl-3-oxo-2-[4-(propan-2-yloxy)benzylidene]-5-[4-(propan-2-yloxy)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2E)-7-methyl-3-oxo-2-[4-(methoxy)benzylidene]-5-[4-(methoxy)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Ethyl (2E)-7-methyl-3-oxo-2-[4-(ethoxy)benzylidene]-5-[4-(ethoxy)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Uniqueness

Ethyl (2E)-7-methyl-3-oxo-2-[4-(propan-2-yloxy)benzylidene]-5-[4-(propan-2-yloxy)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to the presence of propan-2-yloxy groups, which can impart specific steric and electronic effects, influencing its reactivity and biological activity.

Properties

Molecular Formula

C29H32N2O5S

Molecular Weight

520.6 g/mol

IUPAC Name

ethyl (2E)-7-methyl-3-oxo-5-(4-propan-2-yloxyphenyl)-2-[(4-propan-2-yloxyphenyl)methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C29H32N2O5S/c1-7-34-28(33)25-19(6)30-29-31(26(25)21-10-14-23(15-11-21)36-18(4)5)27(32)24(37-29)16-20-8-12-22(13-9-20)35-17(2)3/h8-18,26H,7H2,1-6H3/b24-16+

InChI Key

HCILVWYNDCBUFE-LFVJCYFKSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC(C)C)C(=O)/C(=C\C4=CC=C(C=C4)OC(C)C)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC(C)C)C(=O)C(=CC4=CC=C(C=C4)OC(C)C)S2)C

Origin of Product

United States

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